molecular formula C11H18N4O4 B3252507 t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate CAS No. 2171317-49-8

t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate

Cat. No.: B3252507
CAS No.: 2171317-49-8
M. Wt: 270.29
InChI Key: BHLYYJXMJFWXDU-UHFFFAOYSA-N
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Description

t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate is a chemical compound with the molecular formula C11H18N4O4 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Properties

IUPAC Name

tert-butyl N-(5-nitro-1-propan-2-ylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-7(2)14-9(15(17)18)8(6-12-14)13-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLYYJXMJFWXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate typically involves the reaction of 1-isopropyl-5-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and implementing appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-isopropyl-5-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 1-isopropyl-5-nitro-1H-pyrazole and carbon dioxide.

Scientific Research Applications

t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive pyrazole derivatives.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The nitro group may also participate in redox reactions, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-5-nitro-1H-pyrazole: Lacks the carbamate group, making it less versatile in chemical reactions.

    t-Butyl (1-methyl-5-nitro-1H-pyrazol-4-yl)carbamate: Similar structure but with a methyl group instead of an isopropyl group, which may affect its reactivity and biological activity.

Uniqueness

t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate is unique due to the presence of both the nitro and carbamate groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .

Biological Activity

t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₃H₁₈N₄O₃
  • Molecular Weight: 270.30 g/mol

The presence of the pyrazole ring and the nitro group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Some key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: It acts as an antagonist at certain receptors, particularly androgen receptors, which are critical in the regulation of prostate cancer cell proliferation .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antiproliferative Activity: Studies indicate that t-butyl carbamate derivatives exhibit significant antiproliferative effects on prostate cancer cell lines, suggesting potential use in cancer therapeutics .
  • Antiparasitic Activity: The compound has shown promise in antiparasitic assays, particularly against Plasmodium falciparum, indicating its potential for treating malaria .
  • Metabolic Stability: Modifications to the compound have been linked to improved metabolic stability, enhancing its efficacy in biological systems .

Study 1: Anticancer Activity

In a study focusing on prostate cancer, this compound was tested for its ability to inhibit androgen receptor activity. Results showed a dose-dependent decrease in cell proliferation, with an EC50 value indicating significant potency against androgen-dependent prostate cancer cells .

Study 2: Antiparasitic Efficacy

Another study evaluated the compound's efficacy against Plasmodium falciparum in vitro. The results demonstrated that structural modifications could enhance activity against drug-resistant strains, highlighting the importance of chemical optimization for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant inhibition
AntiparasiticEffective against P. falciparum
Enzyme InhibitionYes

Table 2: Structure-Activity Relationship (SAR)

ModificationEC50 (μM)Comment
Unmodified0.577Baseline activity
N-methyl substitution0.064Increased potency
Pyridyl incorporation0.038Decreased potency

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using precursors like substituted hydrazines and β-ketoesters. For pyrazole derivatives, a multi-step approach is often adopted:

Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine analogs to form pyrazole intermediates .

Nitro-group introduction : Nitration at the 5-position of the pyrazole ring via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Carbamate protection : React the nitro-pyrazole intermediate with tert-butyl carbamate under Mitsunobu conditions (DIAD, PPh₃) to install the tert-butoxycarbonyl (Boc) group .

  • Critical Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products like di-nitrated species.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ:

  • Accelerated degradation assays : Expose the compound to buffers at pH 1–13 (simulating gastric to intestinal environments) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by heating from 25°C to 300°C at 10°C/min under nitrogen. A sharp mass loss >150°C indicates decomposition of the nitro or carbamate groups .
    • Data Interpretation : Compare degradation profiles to structurally similar carbamates (e.g., tert-butyl (5-hydroxy-2-nitrophenyl)carbamate) to identify labile functional groups .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for nitro-group introduction and carbamate formation .
  • Machine learning (ML) : Train ML models on existing pyrazole reaction datasets to predict optimal solvents, catalysts, and temperatures. For example, COMSOL Multiphysics-integrated AI can simulate reaction kinetics and automate parameter adjustments .
    • Validation : Cross-validate computational results with experimental yields and selectivity data. Discrepancies >10% warrant re-evaluation of computational parameters (e.g., basis sets, solvation models) .

Q. What strategies resolve contradictions in biological activity data for nitro-pyrazole carbamates?

  • Methodological Answer :

Meta-analysis : Systematically compare published IC₅₀ values against variables like assay type (e.g., cell-free vs. cell-based), nitro-group positioning, and stereochemistry .

Structure-activity relationship (SAR) mapping : Use molecular docking (e.g., AutoDock Vina) to correlate nitro-group orientation with target binding affinity. For example, 5-nitro substitution may enhance π-stacking in kinase pockets vs. 3-nitro analogs .

  • Case Study : If conflicting data arise for cytotoxicity (e.g., NIH/3T3 vs. HEK293 cells), perform transcriptomics to identify cell-specific metabolic pathways affecting compound activation .

Q. How can factorial design improve the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Screening experiments : Use a 2³ factorial design to evaluate factors:
  • Variables : Reaction temperature (25°C vs. 50°C), solvent (DMF vs. THF), and catalyst loading (5 mol% vs. 10 mol%).
  • Response : Yield and purity .
  • Optimization : Apply response surface methodology (RSM) to refine optimal conditions. For example, a central composite design (CCD) can model non-linear effects of temperature on nitro-group regioselectivity .
    • Outcome : A validated model reduces trial iterations by 40–60%, critical for scaling from milligram to gram quantities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate
Reactant of Route 2
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t-Butyl (1-isopropyl-5-nitro-1H-pyrazol-4-yl)carbamate

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